molecular formula C31H60O14 B11934757 THP-PEG10-Boc

THP-PEG10-Boc

Cat. No.: B11934757
M. Wt: 656.8 g/mol
InChI Key: YLPMWNVXWQFYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THP-PEG10-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

The synthesis of THP-PEG10-Boc involves the use of polyethylene glycol (PEG) as a backbone, with tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups as functional moieties. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

THP-PEG10-Boc undergoes various chemical reactions, including:

Scientific Research Applications

THP-PEG10-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies to understand protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

THP-PEG10-Boc functions as a linker in PROTACs, which work by bringing a target protein and an E3 ubiquitin ligase into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG backbone provides flexibility and solubility, while the THP and Boc groups facilitate the attachment of various ligands .

Comparison with Similar Compounds

THP-PEG10-Boc can be compared with other PEG-based PROTAC linkers, such as:

This compound stands out due to its specific combination of THP and Boc groups, which provide unique reactivity and protection during synthesis.

Properties

Molecular Formula

C31H60O14

Molecular Weight

656.8 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3

InChI Key

YLPMWNVXWQFYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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